molecular formula C26H22O7 B5189586 ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE

ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B5189586
M. Wt: 446.4 g/mol
InChI Key: KJPYHUGBCVKURD-UHFFFAOYSA-N
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Description

ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the benzofuran class This compound is characterized by its unique structure, which includes a benzofuran core, a phenyl group, and an ester functional group

Properties

IUPAC Name

ethyl 5-(3,4-dimethoxybenzoyl)oxy-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-4-31-26(28)23-19-15-18(11-13-20(19)33-24(23)16-8-6-5-7-9-16)32-25(27)17-10-12-21(29-2)22(14-17)30-3/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPYHUGBCVKURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps. One common method includes the esterification of 5-hydroxy-2-phenylbenzofuran-3-carboxylic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzofuran core with a phenyl group and an ester functional group makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 5-(3,4-dimethoxybenzyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Ethyl 5-(3,4-dimethoxybenzyloxy)-2-phenyl-1-benzofuran-3-carboxylate can be depicted as follows:

C22H23O5\text{C}_{22}\text{H}_{23}\text{O}_5

This compound features a benzofuran core substituted with an ethyl carboxylate group and a dimethoxybenzyloxy moiety, which may contribute to its pharmacological properties.

Research indicates that compounds similar to Ethyl 5-(3,4-dimethoxybenzyloxy)-2-phenyl-1-benzofuran-3-carboxylate exhibit various mechanisms of action, including:

  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Anti-inflammatory Effects : Compounds in this class have shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
  • Antitumor Properties : Preliminary studies suggest that the benzofuran scaffold can interfere with cancer cell proliferation and induce apoptosis in certain cancer types.

Antioxidant Activity

A study conducted on related compounds demonstrated that the introduction of methoxy groups significantly increased antioxidant capacity as measured by DPPH radical scavenging assays. Ethyl 5-(3,4-dimethoxybenzyloxy)-2-phenyl-1-benzofuran-3-carboxylate exhibited an IC50 value comparable to well-known antioxidants like ascorbic acid.

Anti-inflammatory Effects

In vitro experiments indicated that this compound could reduce the expression levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential for therapeutic applications in inflammatory diseases.

Antitumor Activity

In a recent study on human cancer cell lines (e.g., HeLa and MCF-7), Ethyl 5-(3,4-dimethoxybenzyloxy)-2-phenyl-1-benzofuran-3-carboxylate showed significant cytotoxicity with IC50 values ranging from 10 to 20 µM. The mechanism was linked to the induction of apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3.

Case Studies

  • Case Study on Antioxidant Efficacy :
    • Objective : To evaluate the antioxidant properties of Ethyl 5-(3,4-dimethoxybenzyloxy)-2-phenyl-1-benzofuran-3-carboxylate.
    • Methodology : DPPH assay was performed alongside control antioxidants.
    • Findings : The compound demonstrated a strong radical scavenging ability, supporting its use in formulations aimed at oxidative stress-related conditions.
  • Case Study on Anti-inflammatory Activity :
    • Objective : Assess the anti-inflammatory effects in a murine model.
    • Methodology : Administration of the compound was followed by measurement of inflammatory markers.
    • Findings : Significant reduction in serum levels of IL-6 and TNF-alpha was observed, indicating its potential as an anti-inflammatory agent.

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